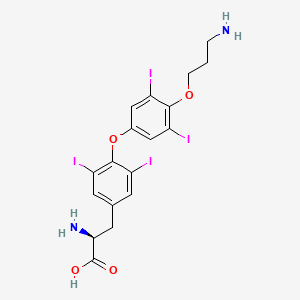
Thyroxine Aminopropyl Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thyroxine Aminopropyl Ether is a synthetic derivative of thyroxine, a hormone produced by the thyroid gland. Thyroxine plays a crucial role in regulating metabolism, growth, and development in humans and animals. The modification of thyroxine to create this compound aims to enhance its stability, bioavailability, and therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thyroxine Aminopropyl Ether involves the modification of the thyroxine molecule by introducing an aminopropyl group. This process typically starts with the iodination of tyrosine residues to form thyroxine. The aminopropyl group is then introduced through a series of chemical reactions, including nucleophilic substitution and etherification. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Thyroxine Aminopropyl Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacokinetics.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing or modifying its therapeutic properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Thyroxine Aminopropyl Ether has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on thyroid hormone activity.
Biology: Investigated for its role in cellular metabolism and gene expression regulation.
Medicine: Explored as a potential therapeutic agent for thyroid disorders, metabolic diseases, and certain cancers.
Industry: Utilized in the development of diagnostic assays and as a reference standard in pharmaceutical quality control.
Mecanismo De Acción
Thyroxine Aminopropyl Ether exerts its effects by mimicking the action of natural thyroxine. It binds to thyroid hormone receptors in target tissues, initiating a cascade of molecular events that regulate gene expression and metabolic processes. The aminopropyl modification enhances its binding affinity and stability, potentially leading to more sustained and potent effects.
Comparación Con Compuestos Similares
Similar Compounds
Thyroxine (T4): The parent hormone, essential for normal metabolism and development.
Triiodothyronine (T3): A more active form of thyroid hormone, produced by the deiodination of thyroxine.
Reverse T3 (rT3): An inactive form of triiodothyronine, produced by alternative deiodination pathways.
Uniqueness
Thyroxine Aminopropyl Ether is unique due to its enhanced stability and bioavailability compared to natural thyroxine. The aminopropyl modification allows for more precise control over its pharmacokinetic properties, making it a promising candidate for therapeutic applications where prolonged and consistent hormone levels are desired.
Propiedades
Fórmula molecular |
C18H18I4N2O4 |
|---|---|
Peso molecular |
834.0 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-[4-(3-aminopropoxy)-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C18H18I4N2O4/c19-11-4-9(6-15(24)18(25)26)5-12(20)17(11)28-10-7-13(21)16(14(22)8-10)27-3-1-2-23/h4-5,7-8,15H,1-3,6,23-24H2,(H,25,26)/t15-/m0/s1 |
Clave InChI |
LKBFZRCWERFDDM-HNNXBMFYSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OCCCN)I)I)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OCCCN)I)I)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


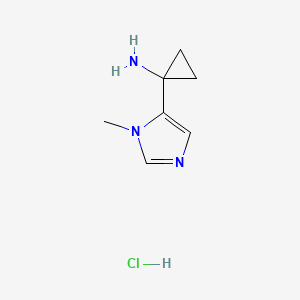



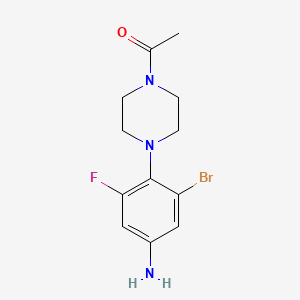
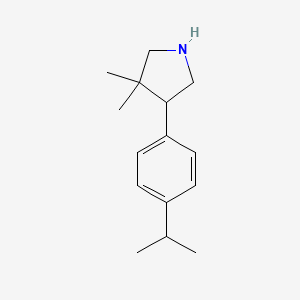
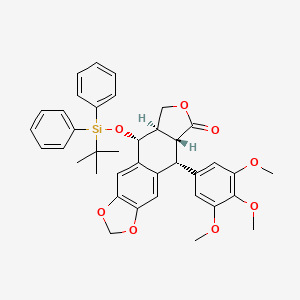

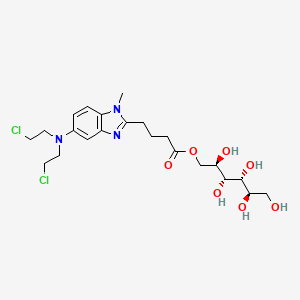
![4-[2-Methyl-1-(1-methylethyl)propyl]phenol](/img/structure/B13432473.png)
![(8S,9S,10R,11R,13S,14S,17R)-17-(2,2-diiodoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13432480.png)
![methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate](/img/structure/B13432488.png)
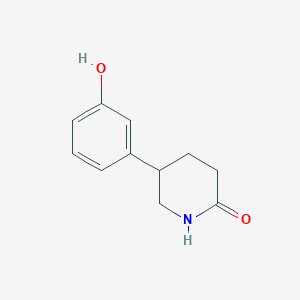
![4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13432498.png)
